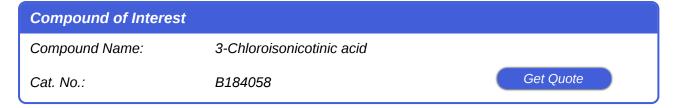


## Spectroscopic and Structural Elucidation of 3-Chloroisonicotinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloroisonicotinic acid**, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by presenting detailed spectroscopic information and experimental methodologies.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-chloroisonicotinic acid**.

## **Table 1: Nuclear Magnetic Resonance (NMR) Data**



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
<sup>1</sup> H	8.95	S	-	H-2
<sup>1</sup> H	8.65	d	5.0	H-6
<sup>1</sup> H	7.80	d	5.0	H-5
13 <b>C</b>	166.5	S	-	C-7 (COOH)
13 <b>C</b>	153.0	S	-	C-2
13 <b>C</b>	151.8	S	-	C-6
13 <b>C</b>	140.5	S	-	C-4
13 <b>C</b>	134.0	S	-	C-3
13C	125.0	S	-	C-5

Note: Predicted data based on analogous compounds and spectroscopic principles. Experimental data should be obtained for confirmation.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid
1710	Strong	C=O stretch	Carboxylic Acid
1600, 1480	Medium	C=C stretch	Aromatic Ring
1320	Medium	C-O stretch	Carboxylic Acid
850	Strong	C-Cl stretch	Aryl Halide

Note: Predicted data based on characteristic functional group absorptions.

## **Table 3: Mass Spectrometry (MS) Data**



m/z	Relative Intensity (%)	Assignment
157/159	100/33	[M] <sup>+</sup> (Molecular Ion)
112/114	Moderate	[M-COOH]+
76	Moderate	[C <sub>4</sub> H <sub>2</sub> CIN] <sup>+</sup>

Note: Predicted fragmentation pattern based on the structure. The M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[1]

# Experimental Protocols Synthesis of 3-Chloroisonicotinic Acid

A common synthetic route to **3-chloroisonicotinic acid** involves the directed ortho-metalation of **3-chloropyridine** followed by carboxylation.[2]

#### Materials:

- 3-Chloropyridine
- n-Butyllithium (n-BuLi)
- Diisopropylamine
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (dry ice or gas)
- Hydrochloric acid (1N)
- · Ethyl acetate
- Magnesium sulfate

#### Procedure:



- A solution of lithium diisopropylamide (LDA) is prepared in situ by the slow addition of n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- 3-Chloropyridine, dissolved in anhydrous THF, is then added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to allow for the deprotonation at the 4-position.
- An excess of crushed dry ice is added to the reaction mixture, or carbon dioxide gas is bubbled through the solution. The mixture is then allowed to warm slowly to room temperature.
- The reaction is guenched by the addition of water.
- The organic solvent is removed under reduced pressure. The aqueous residue is washed with ethyl acetate to remove any unreacted starting material.
- The aqueous layer is then acidified to a pH of approximately 3 using 1N hydrochloric acid, resulting in the precipitation of the crude product.
- The precipitate is collected by filtration, washed with cold water, and dried.
- Purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield 3-chloroisonicotinic acid as a solid.[2]

## **Spectroscopic Analysis**

#### 2.2.1 NMR Spectroscopy

- Sample Preparation: A sample of **3-chloroisonicotinic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used for acquiring <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR spectra.



#### 2.2.2 IR Spectroscopy

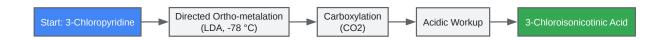
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

#### 2.2.3 Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: A mass spectrometer capable of detecting the molecular ion and its fragmentation pattern is used.

## **Logical Relationships and Workflows**

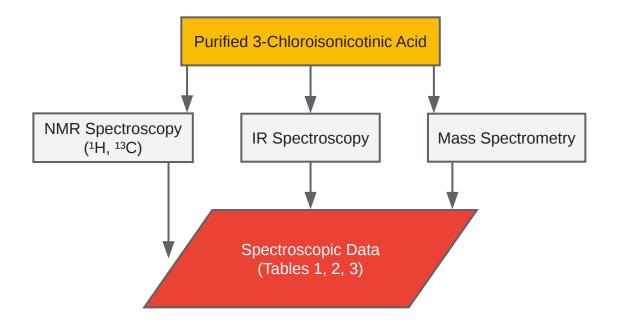
The following diagrams illustrate the logical flow of the synthesis and characterization process.



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Caption: Synthetic workflow for **3-Chloroisonicotinic Acid**.





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Caption: Spectroscopic characterization workflow.

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### References

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